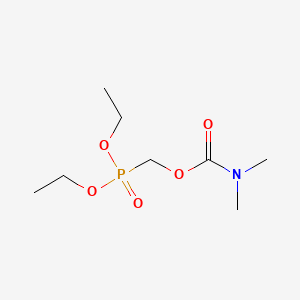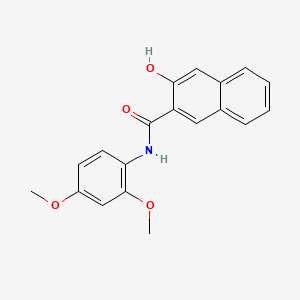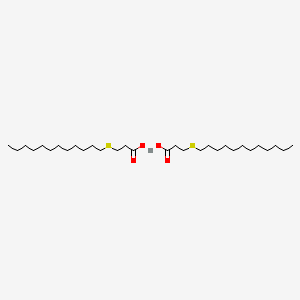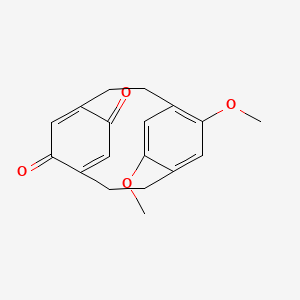
O-Hexadecyl OO-isopropyl peroxycarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Hexadecyl OO-isopropyl peroxycarbonate is a chemical compound with the molecular formula C21H42O4. It is a type of organic peroxide, which is known for its ability to initiate polymerization reactions. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Hexadecyl OO-isopropyl peroxycarbonate typically involves the reaction of hexadecyl alcohol with isopropyl chloroformate in the presence of a base, followed by the introduction of a peroxide group. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
O-Hexadecyl OO-isopropyl peroxycarbonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other compounds.
Reduction: Under certain conditions, it can be reduced to its corresponding alcohol and carbonate.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the peroxide group.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield alcohols and carbonates, while substitution reactions can produce a variety of functionalized organic compounds.
Wissenschaftliche Forschungsanwendungen
O-Hexadecyl OO-isopropyl peroxycarbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: It is studied for its potential use in drug delivery systems due to its ability to release active oxygen species.
Medicine: Research is ongoing into its potential use as an antimicrobial agent, leveraging its oxidative properties.
Industry: It is used in the production of plastics, resins, and other materials that require controlled polymerization processes.
Wirkmechanismus
The mechanism of action of O-Hexadecyl OO-isopropyl peroxycarbonate involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals also underlies its potential use in oxidative processes and antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- OO-t-butyl O-isopropyl peroxycarbonate
- OO-t-hexyl O-isopropyl peroxycarbonate
- OO-t-butyl peroxylaurate
Uniqueness
O-Hexadecyl OO-isopropyl peroxycarbonate is unique due to its long alkyl chain, which imparts specific solubility and reactivity properties. Compared to similar compounds, it offers distinct advantages in terms of stability and efficiency in initiating polymerization reactions.
Eigenschaften
CAS-Nummer |
62476-79-3 |
|---|---|
Molekularformel |
C20H40O4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
hexadecyl propan-2-yloxy carbonate |
InChI |
InChI=1S/C20H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)24-23-19(2)3/h19H,4-18H2,1-3H3 |
InChI-Schlüssel |
HWZJYLCXKMZRCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)OOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






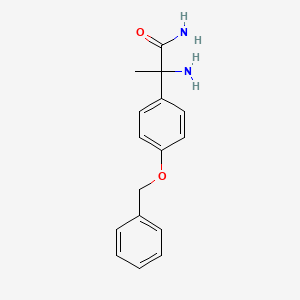
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
